N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
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Description
The compound “N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The molecule also contains an oxadiazole ring and a benzamide moiety .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a related compound, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl) benzamide, was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone . The reaction was heated at 50 °C and stirred for 3 hours .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography . The compound likely has a complex 3D structure due to the presence of multiple ring systems and functional groups .Chemical Reactions Analysis
The chemical reactivity of this compound can be influenced by the presence of the pyrazole and oxadiazole rings. For example, reactions with primary amines could lead to the cleavage of the oxazole ring, forming corresponding enamino nitriles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure. For instance, it likely has a high molecular weight and a complex 3D structure . The compound may also exhibit significant polarizability due to the presence of multiple polar functional groups .Future Directions
The compound and its derivatives could be further studied for their potential biological activities. For instance, pyrazole derivatives have been found to exhibit a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research could focus on exploring these potential applications.
Mechanism of Action
Target of Action
The primary targets of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide are yet to be definitively identified. For instance, pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may affect various biochemical pathways related to the function of its targets .
Pharmacokinetics
The compound’s structure suggests that it may be highly soluble in water and other polar solvents, which could potentially impact its bioavailability .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may have potent antileishmanial and antimalarial activities .
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-9-7-11(20-21(9)2)15-18-19-16(25-15)17-14(22)10-5-6-12(23-3)13(8-10)24-4/h5-8H,1-4H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDUABADFYSUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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